molecular formula C24H23N3O3 B2593858 N-(2,3-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide CAS No. 894546-82-8

N-(2,3-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide

Cat. No.: B2593858
CAS No.: 894546-82-8
M. Wt: 401.466
InChI Key: CGYVKYMBWXJBDZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-(2,3-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes involved in cellular metabolism and signaling pathways. For example, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to alterations in metabolic flux and changes in the levels of specific metabolites .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, the compound can affect gene expression by interacting with transcription factors or epigenetic regulators, resulting in altered transcriptional profiles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the enzyme’s active site, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing downstream signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and interactions with biomolecules. Long-term exposure to the compound can result in sustained alterations in cellular metabolism, gene expression, and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways and cellular processes. At higher doses, it can lead to toxic or adverse effects, such as cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function and overall health varies significantly with dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy balance, contributing to the compound’s biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments or tissues. This localization can influence its activity and interactions with biomolecules, contributing to its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical properties. For example, the compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. One common method for synthesizing 1,8-naphthyridines involves multicomponent reactions (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) . The reaction conditions typically involve moderate to high yields and can be optimized by varying the substituents on the aromatic ring .

Industrial Production Methods

Industrial production of such complex compounds often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-4-30-17-10-11-21-19(13-17)23(29)18-8-6-12-25-24(18)27(21)14-22(28)26-20-9-5-7-15(2)16(20)3/h5-13H,4,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYVKYMBWXJBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC=N3)CC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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